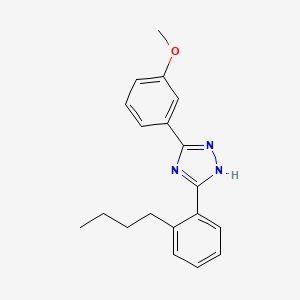

s-Triazole, 3-(o-butylphenyl)-5-(m-methoxyphenyl)-

Description

BenchChem offers high-quality s-Triazole, 3-(o-butylphenyl)-5-(m-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about s-Triazole, 3-(o-butylphenyl)-5-(m-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85303-89-5 |

|---|---|

Molecular Formula |

C19H21N3O |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

5-(2-butylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C19H21N3O/c1-3-4-8-14-9-5-6-12-17(14)19-20-18(21-22-19)15-10-7-11-16(13-15)23-2/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,21,22) |

InChI Key |

XBYGUXKVAJQXEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Biological Activity

s-Triazole, 3-(o-butylphenyl)-5-(m-methoxyphenyl)- is a compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this triazole derivative.

Chemical Structure and Synthesis

The compound has the molecular formula and features a triazole ring substituted with an o-butylphenyl group and an m-methoxyphenyl group. The synthesis typically involves click chemistry techniques, which allow for the efficient formation of triazole linkages under mild conditions. The use of copper(I) catalysis in these reactions has been well-documented, enhancing yield and selectivity in producing triazole derivatives .

Biological Activity Overview

s-Triazole derivatives are known for their broad spectrum of biological activities, including:

- Antimicrobial Activity : Triazoles exhibit significant antibacterial and antifungal properties. Studies have shown that modifications to the triazole structure can enhance activity against resistant strains of bacteria and fungi .

- Anticancer Properties : Several triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . For instance, compounds with strong electron-withdrawing groups have shown enhanced anticancer activity compared to their unsubstituted counterparts.

- Cholinesterase Inhibition : Some studies report that triazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

A study assessing various 1,2,3-triazoles found that certain derivatives exhibited potent antimicrobial activity. For instance, compounds with longer alkyl chains showed improved inhibition against Pseudomonas aeruginosa at concentrations around 250 μM . The structure-activity relationship (SAR) indicated that the presence of specific substituents significantly influenced efficacy.

| Compound | Inhibition (%) at 250 μM |

|---|---|

| Compound IX | 60.8% |

| Compound X | 74.2% |

| s-Triazole (target compound) | TBD |

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HT-29, HeLa) revealed that the triazole derivative exhibited IC50 values ranging from 6.8 to 10.4 μM, outperforming standard chemotherapeutics like cisplatin . The mechanism includes apoptosis via caspase activation and cell cycle arrest in the G2/M phase.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HT-29 | 6.8 | Apoptosis |

| HeLa | 0.07 | G2/M Arrest |

Case Studies

- Click Chemistry Applications : Triazoles synthesized via click chemistry have shown promising results in anticancer assays. One study reported a compound with a triazole ring linked to podophyllotoxin that exhibited significant growth inhibition in cancer cell lines .

- Neuroprotective Potential : Research on cholinesterase inhibitors revealed that some triazole derivatives could serve as potential treatments for Alzheimer's disease by effectively inhibiting AChE .

Chemical Reactions Analysis

Table 1: Key Reaction Conditions for Triazole Derivatives

Electrophilic Substitution

The m-methoxyphenyl group directs electrophilic attacks to the para position due to its electron-donating methoxy substituent. Potential reactions include:

-

Nitration : Concentrated HNO₃/H₂SO₄ would nitrate the aromatic ring at the para position relative to the methoxy group.

-

Halogenation : Bromine or chlorine in acetic acid could introduce halogens at activated positions.

Coordination Chemistry

The triazole ring’s nitrogen atoms can act as ligands for transition metals. For example:

-

Pd(II) Complexation : Triazoles bind Pd(II) to form complexes used in catalytic cross-coupling reactions .

-

Cu(I)-Catalyzed Click Chemistry : The 1,2,3-triazole variant is well-known, but 1,2,4-triazoles may participate in modified click reactions under specific conditions .

Functionalization via Side Chains

The o-butylphenyl group offers opportunities for further derivatization:

-

Oxidation : The butyl chain could be oxidized to a carboxylic acid using KMnO₄ or RuO₄.

-

Alkylation/Acylation : The triazole’s NH group (if present) might undergo alkylation with alkyl halides or acylation with anhydrides .

Acid-Switchable Reactivity

While not directly studied for this compound, trifluoromethylated triazoles exhibit acid-dependent chemoselectivity . For example:

-

Neutral Conditions : Sodium azide in ethanol favors triazole formation (ΔG = −78.2 kcal/mol) .

-

Acidic Conditions : Catalytic acids promote isoxazole formation via vinyl azide intermediates (ΔΔG‡ = 22.4 kcal/mol) .

Limitations and Research Gaps

Q & A

Q. What established synthetic routes are used to prepare s-Triazole, 3-(o-butylphenyl)-5-(m-methoxyphenyl)-, and how are the products characterized?

The synthesis typically involves multi-step reactions, starting with substituted phenyl precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to form the triazole core, followed by functionalization with o-butylphenyl and m-methoxyphenyl groups via nucleophilic substitution or coupling reactions . Characterization relies on elemental analysis (C, H, N), FT-IR (to confirm functional groups like C-N and C-O bonds), and NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity . Mass spectrometry (LC-MS) further confirms molecular weight .

Q. What spectroscopic techniques are critical for structural confirmation of this triazole derivative?

Key techniques include:

- ¹H NMR : Identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in ortho/meta positions) .

- ¹³C NMR : Confirms carbon assignments, such as triazole ring carbons (δ 140–160 ppm) and substituent carbons .

- FT-IR : Detects C=N (1600–1650 cm⁻¹) and C-O (1250 cm⁻¹) stretches . Discrepancies between calculated and observed elemental analysis values (e.g., <0.4% deviation) validate purity .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- MTT assay : Measures cytotoxicity (CC₃₀ values) in host cells, with comparisons to positive controls (e.g., sulfadiazine) to calculate therapeutic indices (IC₅₀/CC₃₀) .

- 3H-uracil incorporation : Quantifies antiparasitic activity (IC₅₀) against pathogens like Toxoplasma gondii .

- Quantitative PCR : Validates activity by measuring pathogen DNA replication inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Key variables include:

- Catalyst selection : Copper(I) iodide vs. CuSO₄/ascorbate for CuAAC efficiency .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

- Temperature control : Reflux conditions (80–100°C) for cyclization steps, monitored by TLC . Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with yields typically ranging from 60–85% .

Q. How should researchers resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected splitting in ¹H NMR) may arise from impurities or rotational isomers. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray crystallography : Provides definitive structural confirmation if crystals are obtainable .

- Repetition under anhydrous conditions : Eliminates solvent or moisture artifacts .

Q. What computational methods predict the biological activity and binding mechanisms of this compound?

- Molecular docking (AutoDock Vina, Discovery Studio) : Models interactions with target proteins (e.g., T. gondii enzymes), using PDB structures to identify binding poses and affinity scores .

- ADME prediction (SwissADME) : Estimates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

- MD simulations : Assesses binding stability over time (e.g., RMSD <2 Å over 100 ns) .

Q. How can discrepancies in toxicity data (e.g., TDLo values) across species be analyzed?

Discrepancies (e.g., rat vs. hamster TDLo) may reflect species-specific metabolism or exposure routes. Mitigation involves:

- Cross-species validation : Replicate studies in multiple models (rodent, canine) .

- Mechanistic toxicology : Assess mitochondrial toxicity or oxidative stress pathways via transcriptomics .

- Dose-response modeling : Use PROAST or BMDS software to refine NOAEL/LOAEL values .

Q. What strategies enhance the therapeutic index in preclinical studies?

- Structural modifications : Introduce electron-withdrawing groups (e.g., -F, -Br) to triazole substituents, improving target selectivity .

- Prodrug design : Mask polar groups (e.g., methoxy) with esters to enhance bioavailability .

- Combination therapy : Pair with synergists (e.g., pyrimethamine) to lower effective doses .

Q. How can solubility challenges in biological testing be addressed?

Q. What methodologies guide structure-activity relationship (SAR) studies for triazole derivatives?

SAR studies involve:

- Analog synthesis : Vary substituents (e.g., alkyl chain length, halogen position) and assess activity trends .

- Pharmacophore modeling : Identify critical moieties (e.g., triazole N3, m-methoxy group) using MOE or Schrödinger .

- Free-Wilson analysis : Quantify contributions of substituents to biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.